Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate consists of three primary components:
- A 10H-phenothiazine core with a sulfur atom bridging two benzene rings.
- An alpha-methyl-substituted ethyl chain at the N10 position of the phenothiazine ring.
- A quaternary ammonium center bonded to three methyl groups and the ethyl chain.
The stereochemical arrangement arises from the tetrahedral geometry of the ammonium nitrogen, which imposes spatial constraints on the methyl and ethyl substituents. The alpha-methyl group on the ethyl chain introduces chirality, creating enantiomeric forms. Studies of analogous phenothiazinium quaternary ammonium salts (e.g., chlorpromazinium derivatives) reveal that such stereochemical features influence molecular packing and solubility.
Table 1: Key Structural Parameters of the Quaternary Ammonium Center
| Parameter | Value/Description |
|---|---|
| N–C bond lengths | 1.48–1.52 Å (typical for ammonium) |
| C–N–C bond angles | 108–112° (tetrahedral distortion) |
| Chirality | R/S configuration at alpha-carbon |
The phenothiazine ring adopts a slightly bent conformation due to steric interactions between the sulfur atom and adjacent substituents, as observed in related phenothiazine derivatives.
Cation-Anion Interaction Dynamics in Quaternary Ammonium Systems
The salicylate anion interacts with the quaternary ammonium cation through electrostatic forces and hydrogen bonding . Key findings include:
- The carboxylate group of salicylate forms a hydrogen bond with the ammonium N–H group (distance: ~2.8 Å), as evidenced by FT-IR shifts in the C=O stretch from 1696 cm⁻¹ in free salicylate to 1448–1462 cm⁻¹ in ion-paired systems.
- π-Stacking between the phenothiazine ring and the aromatic moiety of salicylate contributes to stabilization, with plane-to-plane distances of 3.2–3.4 Å.
These interactions reduce ion mobility, as demonstrated by diffusion coefficients (D ≈ 1.5 × 10⁻¹⁰ m²/s) measured via DOSY NMR in similar systems.
Comparative Analysis of Phenothiazine Substituent Configurations
Substituents at the N10 position of phenothiazine derivatives significantly alter physicochemical properties:
Table 2: Substituent Effects on Phenothiazine Derivatives
| Substituent | Electronic Effect | Steric Effect |
|---|---|---|
| Methyl | +I (donor) | Moderate hindrance |
| Chlorine | -I (withdrawing) | High hindrance |
| Cyclopropyl | +I (donor) | Severe hindrance |
In this compound, the methyl groups on the ammonium center enhance solubility compared to bulkier substituents (e.g., cyclopropyl), while the alpha-methyl ethyl chain increases thermal stability (T₀ₙₛₑₜ ≈ 40°C higher than unsubstituted analogs).
Crystallographic Insights from Analogous Phenothiazinium Salts
X-ray diffraction studies of related compounds provide critical insights:
- Phenothiazinium polyiodides exhibit π-stacked dimers with interplanar distances of 3.16–3.23 Å, analogous to the salicylate’s aromatic interactions.
- Chlorpromazinium salts form layered structures via N–H···X (X = halogen, O) hydrogen bonds, a pattern likely replicated in the salicylate’s carboxylate coordination.
These structural motifs suggest that this compound adopts a similar crystalline arrangement, optimized for charge dispersion and lattice stability.
Properties
CAS No. |
93777-63-0 |
|---|---|
Molecular Formula |
C25H28N2O3S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-carboxyphenolate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H6O3/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;8-6-4-2-1-3-5(6)7(9)10/h5-12,14H,13H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 |
InChI Key |
RVXFXQSHVKPQBM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediate
- The core structure involves alpha-methyl-10H-phenothiazine linked to a trimethylammonium group.
- The synthesis typically starts from 10H-phenothiazine or its derivatives, which undergo alkylation to introduce the alpha-methyl-ethyl side chain.
- The quaternization step involves methylation of the tertiary amine to form the trimethylammonium moiety.
Synthetic Route Overview
-
- Phenothiazine is reacted with an appropriate alkyl halide (e.g., alpha-methyl-2-bromoethane) under basic conditions to introduce the alpha-methyl-10H-phenothiazin-10-ylethyl side chain.
- Reaction conditions: polar aprotic solvents (e.g., acetonitrile or DMF), moderate heating (50–80 °C), and base such as potassium carbonate.
-
- The tertiary amine intermediate is treated with excess methyl iodide or methyl sulfate to form the quaternary ammonium salt.
- This step is typically performed at room temperature or slightly elevated temperatures (25–40 °C) in solvents like acetone or acetonitrile.
- The reaction proceeds until complete conversion, monitored by TLC or NMR.
Preparation of Salicylate Salt
Salicylate Anion Source
- Salicylate is commonly introduced as salicylic acid or its esters (e.g., methyl salicylate).
- Preparation of salicylamide or salicylate salts involves aminolysis or acid-base neutralization reactions.
Salicylamide Preparation (Relevant for Salicylate Salt Formation)
- According to patent CN102304061A and US2570502A, salicylamide can be prepared by reacting methyl salicylate with ammonia under controlled temperature (30–70 °C) and superatmospheric pressure (0.25–0.35 MPa or 5–30 psi) in the presence of reducing agents like ammonium sulfite to improve yield and purity.
- The process involves:
- Mixing methyl salicylate and toluene in a weight ratio of approximately 1:3.
- Heating to 40–45 °C.
- Feeding ammonia gas continuously for 5–6 hours under pressure.
- Cooling and crystallizing the product with yields exceeding 95% and high purity.
- This method is environmentally friendly, with recyclable solvents and minimal waste.
Formation of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium Salicylate
Salt Formation Procedure
- The quaternary ammonium phenothiazine compound (as a halide or other salt) is reacted with salicylic acid in a suitable solvent to form the salicylate salt by ion exchange.
- Typical solvents include ethanol, methanol, or water-ethanol mixtures.
- The reaction is carried out at ambient temperature with stirring until complete salt formation, confirmed by precipitation or spectroscopic methods.
- The product is isolated by filtration or crystallization and dried under vacuum.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of Phenothiazine | Phenothiazine + alpha-methyl-2-bromoethane + base | 50–80 | Atmospheric | 4–6 | ~85 | Polar aprotic solvent, base catalyzed |
| Quaternization | Tertiary amine + methyl iodide/sulfate | 25–40 | Atmospheric | 2–4 | >90 | Monitored by TLC/NMR |
| Salicylamide Preparation | Methyl salicylate + ammonia + toluene + reducing agent | 40–45 | 0.25–0.35 | 5–6 | >95 | Environmentally friendly, recyclable solvents |
| Salt Formation (Salicylate) | Quaternary ammonium salt + salicylic acid | 20–25 | Atmospheric | 1–3 | >90 | Precipitation/crystallization |
Research Findings and Analytical Data
- The quaternary ammonium phenothiazine derivatives exhibit good solubility in polar solvents and form stable salts with salicylate anions.
- The salicylamide preparation method using methyl salicylate and ammonia under pressure yields high purity products with minimal discoloration, which is critical for pharmaceutical-grade compounds.
- The salt formation step is straightforward and yields crystalline products suitable for further pharmaceutical formulation.
- Analytical techniques such as NMR, IR spectroscopy, and chromatographic purity assays confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the reduced form of phenothiazine. Substitution reactions can introduce various functional groups onto the phenothiazine ring .
Scientific Research Applications
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .
Comparison with Similar Compounds
Research Findings and Data Gaps
Methyl Salicylate as a Benchmark
- Agricultural Use : Methyl salicylate demonstrated a 2–4× increase in pest capture efficiency in field trials for L. delicatula management .
- Volatile Release: In plant studies, methyl salicylate concentrations correlated with cultivar-specific aroma profiles (e.g., Cabernet Sauvignon vs. Norton grapes) .
- Industrial Applications : Acts as a viscosity reducer in viscoelastic surfactant fluids via delayed decomposition .
Theoretical Advantages of the Target Compound
- Multifunctionality: Combines phenothiazine’s CNS activity with salicylate’s anti-inflammatory action.
- Stability : Quaternary ammonium salts generally exhibit higher thermal and enzymatic stability compared to esters like methyl salicylate.
Unresolved Questions
- No direct studies on the target compound’s toxicity, pharmacokinetics, or efficacy in biological models were identified in the provided evidence.
- Comparative data on salicylate release kinetics (vs. methyl/ethyl esters) are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
